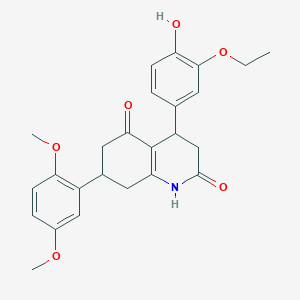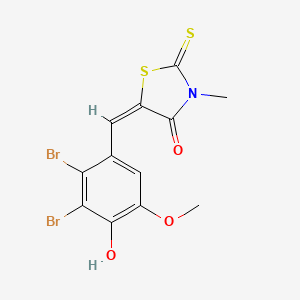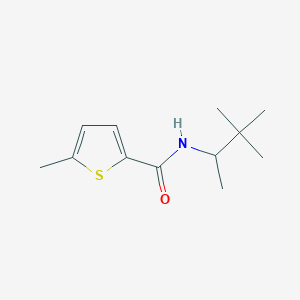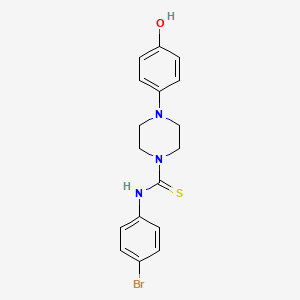![molecular formula C24H23ClN2O5S B4685861 methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)
methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate, commonly known as MCAM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MCAM belongs to the class of sulfonylurea compounds and is known to exhibit potent anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of MCAM involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. MCAM also inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
MCAM has been shown to exhibit potent anti-inflammatory and analgesic properties, which are mediated through the inhibition of COX-2 and pro-inflammatory cytokines. MCAM has also been shown to exhibit anti-tumor activity through the inhibition of angiogenesis and induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MCAM is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of MCAM is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of MCAM include the development of more potent and selective COX-2 inhibitors, the study of its potential use in the treatment of other diseases, and the development of more efficient synthesis methods.
Applications De Recherche Scientifique
MCAM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. MCAM has also been studied for its potential use in the treatment of neuropathic pain and cancer.
Propriétés
IUPAC Name |
methyl 2-[[2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-17-7-3-4-8-18(17)15-27(33(30,31)20-13-11-19(25)12-14-20)16-23(28)26-22-10-6-5-9-21(22)24(29)32-2/h3-14H,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWXWQDYNQOJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)

![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)

![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)


![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)

